molecular formula C17H20N2O2 B248781 1-(2-Furoyl)-4-(3-methylbenzyl)piperazine

1-(2-Furoyl)-4-(3-methylbenzyl)piperazine

Cat. No. B248781
M. Wt: 284.35 g/mol
InChI Key: LGBNPOVXZVYISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Furoyl)-4-(3-methylbenzyl)piperazine, commonly known as MBP, is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent. MBP is a piperazine derivative that has been shown to have various biological activities, including antitumor, anti-inflammatory, and analgesic effects. In

Mechanism of Action

The exact mechanism of action of MBP is not fully understood. However, studies have suggested that MBP exerts its antitumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. MBP has also been shown to inhibit the expression of various proteins involved in tumor growth and metastasis, including matrix metalloproteinases and vascular endothelial growth factor.
Biochemical and Physiological Effects:
MBP has been shown to have various biochemical and physiological effects. In animal models, MBP has been shown to reduce inflammation and pain associated with conditions such as arthritis and neuropathic pain. MBP has also been shown to have antioxidant activity and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of MBP for lab experiments is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. However, there are also limitations to the use of MBP in lab experiments. One limitation is the difficulty in obtaining pure MBP due to the multistep synthesis process. Another limitation is the lack of understanding of the exact mechanism of action of MBP, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for MBP research. One direction is to further investigate the mechanism of action of MBP in order to optimize its use as a therapeutic agent. Another direction is to explore the potential of MBP as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, there is a need for further studies to determine the safety and toxicity of MBP in humans.

Synthesis Methods

MBP can be synthesized through a multistep process that involves the reaction of furoic acid with 3-methylbenzylamine, followed by the cyclization of the resulting intermediate with phosgene. The final compound is obtained through the reduction of the resulting isocyanate with sodium borohydride. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

MBP has been extensively studied for its potential as an antitumor agent. In vitro studies have shown that MBP inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. MBP has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
In addition to its antitumor activity, MBP has also been shown to have anti-inflammatory and analgesic effects. In animal models, MBP has been shown to reduce inflammation and pain associated with conditions such as arthritis and neuropathic pain.

properties

Product Name

1-(2-Furoyl)-4-(3-methylbenzyl)piperazine

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

furan-2-yl-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C17H20N2O2/c1-14-4-2-5-15(12-14)13-18-7-9-19(10-8-18)17(20)16-6-3-11-21-16/h2-6,11-12H,7-10,13H2,1H3

InChI Key

LGBNPOVXZVYISF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CO3

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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